molecular formula C9H8FNO3 B1288386 4-Acetamido-3-fluorobenzoic acid CAS No. 713-11-1

4-Acetamido-3-fluorobenzoic acid

Cat. No.: B1288386
CAS No.: 713-11-1
M. Wt: 197.16 g/mol
InChI Key: HBZHYHPIAKNMBY-UHFFFAOYSA-N
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Description

4-Acetamido-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol.

Mechanism of Action

Target of Action

It’s known that fluorinated benzoic acids can interact with various enzymes and proteins, influencing their function .

Mode of Action

Fluorinated benzoic acids, in general, can interact with their targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and electronic properties, potentially affecting its interaction with targets .

Biochemical Pathways

It’s known that fluorinated compounds can be metabolized by microorganisms, impacting various biochemical pathways . For instance, oxygenase attack on fluorinated substrates can yield fluorocatechols, which subsequently undergo intra-diol cleavage to form fluoromuconic acids .

Pharmacokinetics

The fluorine atom in the compound can enhance its metabolic stability and lipophilicity, potentially affecting its pharmacokinetic properties .

Result of Action

The interaction of fluorinated benzoic acids with their targets can lead to changes in the function of these targets, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetamido-3-fluorobenzoic acid. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can be influenced by the presence of microorganisms capable of metabolizing fluorinated compounds .

Biochemical Analysis

Biochemical Properties

4-Acetamido-3-fluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as acetyltransferases and fluorine-specific enzymes are of particular interest. These interactions often involve the formation of stable enzyme-substrate complexes, which can influence the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity . Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s biochemical properties, affecting its activity and interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects. Additionally, binding proteins can facilitate its distribution within the cell, influencing its availability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetamido-3-fluorobenzoic acid can be synthesized through various methods. One common synthetic route involves the Schiemann reaction, where 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate. The ester is then hydrolyzed to convert it back to the free acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are typical to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Acetamido-3-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: This compound is structurally similar but lacks the acetamido group.

    3-Fluorobenzoic acid: Similar structure with the fluorine atom in a different position.

    4-Aminobenzoic acid: Contains an amino group instead of the acetamido group.

Uniqueness

4-Acetamido-3-fluorobenzoic acid is unique due to the presence of both the acetamido and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-acetamido-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHYHPIAKNMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598811
Record name 4-Acetamido-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-11-1
Record name 4-Acetamido-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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